Pyrimidin-2(5H)-one can be derived from various natural and synthetic sources. It is classified under the category of pyrimidine derivatives, which are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound is often utilized in the development of drugs targeting various diseases due to its structural properties that allow for interaction with biological targets.
The synthesis of Pyrimidin-2(5H)-one can be achieved through several methods:
These methods highlight the versatility in synthesizing Pyrimidin-2(5H)-one, allowing for modifications that lead to various derivatives with enhanced biological activities.
The molecular formula of Pyrimidin-2(5H)-one is . Its structure includes:
The compound exhibits a planar structure due to resonance stabilization within the aromatic ring system. The melting point is reported to be around 245 °C, with a boiling point of approximately 260 °C .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of Pyrimidin-2(5H)-one. For instance, NMR spectra typically show characteristic peaks corresponding to the hydrogen atoms in the pyrimidine ring.
Pyrimidin-2(5H)-one participates in various chemical reactions, including:
These reactions emphasize the utility of Pyrimidin-2(5H)-one as a versatile building block in organic synthesis.
The mechanism of action for compounds derived from Pyrimidin-2(5H)-one often involves interaction with specific biological targets such as enzymes or receptors. For example, certain derivatives have been shown to inhibit protein kinases, which are crucial in regulating cellular functions. This inhibition can lead to therapeutic effects against diseases such as cancer and metabolic disorders .
In silico studies have provided insights into binding modes and affinities for these targets, supporting further development of Pyrimidin-2(5H)-one derivatives as potential drug candidates.
Pyrimidin-2(5H)-one is typically encountered as a white crystalline powder that is odorless. Its solubility varies; it is soluble in hot water and ether but insoluble in cold water and alcohol .
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis.
Pyrimidin-2(5H)-one has numerous applications in scientific research and industry:
The ongoing research into Pyrimidin-2(5H)-one continues to unveil new applications and enhance its significance in medicinal chemistry and related fields.
The therapeutic relevance of pyrimidin-2(5H)-one derivatives emerged prominently in the mid-20th century with the discovery of barbiturates (e.g., phenobarbital), though their non-selective actions limited utility. Strategic advances in the 1980s–2000s yielded targeted agents exploiting the scaffold’s hydrogen-bonding capacity:
Table 1: Historically Significant Pyrimidin-2(5H)-one-Based Drugs
Compound | Therapeutic Area | Key Target | Approval Era |
---|---|---|---|
Phenobarbital | Sedative/Anticonvulsant | GABA_A Receptor | 1910s |
Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase | 1980s |
Dasatinib | Anticancer (CML) | Bcr-Abl Kinase | 2000s |
Buspirone Metabolite | Anxiolytic | 5-HT_1A Receptor | 1980s |
Synthetic methodologies evolved from linear multistep sequences to efficient one-pot assemblies (e.g., Biginelli-type condensations), enabling rapid diversification. The Chichibabin reaction and microwave-assisted cyclizations further streamlined access to complex derivatives, accelerating SAR exploration [6] [10].
The scaffold’s hydrogen-bonding topography (N1-H and C2=O as donors/acceptors) facilitates precise target engagement. Contemporary applications include:
Kinase Inhibition
Pyrimidin-2(5H)-one serves as a hinge-binding motif in ATP-competitive kinase inhibitors. In PLK1 inhibitors, the scaffold’s C2=O forms bidentate hydrogen bonds with the hinge residue Cys133, while C4/C6 substituents occupy hydrophobic pockets. TransPharmer-generated IIP0943 (featuring a 4-(benzo[b]thiophen-7-yloxy)pyrimidine) exhibited 5.1 nM potency against PLK1 via optimized hydrophobic extension and solvent-front interactions [8].
Monoamine Oxidase (MAO) Modulation
Electron-deficient C5 substituents enhance MAO-A affinity. Compound 2j (IC₅₀ = 23.10 µM) and 2m (IC₅₀ = 24.14 µM) demonstrated MAO-A selectivity over MAO-B (>10-fold) via piperazine-linked carbodithioates appended to N1, enabling hydrophobic enclosure within the FAD-binding cavity [9].
Cyclooxygenase-2 (COX-2) Inhibition
Pyrimidine-5-carbonitrile hybrids (e.g., compound 10c, IC₅₀ = 0.041 µM) leverage the scaffold’s dipole to anchor within the COX-2 secondary pocket. The C5-CN group engages Tyr355 via dipole-cation interactions, while C4-aryl groups project into the hydrophobic cleft [3].
Table 2: Recent Pharmacophore Applications of Pyrimidin-2(5H)-one Derivatives
Compound | Biological Target | Activity (IC₅₀/Ki) | Structural Features |
---|---|---|---|
IIP0943 | PLK1 Kinase | 5.1 nM | 4-(Benzo[b]thiophen-7-yloxy) @ C6 |
2j | MAO-A | 23.10 µM | N1-(4-Nitrophenyl)piperazine dithioate |
10c | COX-2 | 0.041 µM | C5-CN; C4-(4-Chlorophenyl)oxadiazole |
4,6-di(1H-indol-3-yl) | CDK6/BRCA1 | <10 µM (cell-based) | C4,C6-Diindole substitution |
Anticancer Agents
Indole-fused derivatives (e.g., 4,6-di(1H-indol-3-yl)pyrimidin-2(1H)-one) disrupt CDK6/BRCA1 pathways via dual intercalation and protein-protein interaction inhibition, demonstrating submicromolar cytotoxicity [6].
The pharmacological and physicochemical profiles of pyrimidine derivatives are exquisitely sensitive to regioisomeric variations in substituent placement:
Electronic Modulation
Steric and Conformational Effects
Table 3: Impact of Positional Isomerism on Pyrimidine Bioactivity
Isomeric Pair | Biological System | Activity Differential | Primary Cause |
---|---|---|---|
C2-Pyrimidine vs. C4-Pyrimidine quinazolines | Kv1.5 Ion Channel | 10-fold higher Kv1.5/hERG selectivity | Optimal hydrophobic pocket engagement |
o-DBCNPy vs. p-DBCNPy | OLED Emissive Layer | 4.31% EQE (ortho) vs. 2.81% (para) | Restricted intramolecular rotation |
5-Fluoro vs. 6-Fluoro dihydropyrimidines | TMPKmt Inhibition | Ki = 15 µM (C5-F) vs. >100 µM (C6-F) | Mg²⁺ coordination efficiency |
Computational Insights
Molecular dynamics simulations reveal that ortho-substituted pyridyl derivatives (e.g., o-DBCNPy) adopt twisted conformations that suppress π-π stacking in solid state, enhancing emission quantum yield. Conversely, para isomers exhibit planar configurations prone to ACQ (aggregation-caused quenching) [10]. In kinase inhibitors, meta-substituted aryl groups at C5 position better fill the hydrophobic back pocket, as demonstrated by PLK1 inhibitor IIP0943’s 3D pharmacophore alignment [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: